AhR Agonist Activity Among PBDE Congeners in Vitro
In a direct head-to-head in vitro screen of 10 different PBDE congeners, BDE-126 (3,3′,4,4′,5-pentabromodiphenyl ether) was the sole congener to induce significant aryl hydrocarbon receptor (AhR)-mediated gene expression. At a concentration of 500 ng/mL in H4IIE-luc cells, BDE-126 induced a response magnitude equivalent to 13% of that caused by the potent AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). The other nine congeners tested, which included key environmental pollutants like BDE-47, BDE-99, and BDE-100, failed to induce any significant AhR- or ER-mediated gene expression at concentrations up to 500 ng/mL [1].
| Evidence Dimension | AhR-mediated gene expression induction in H4IIE-luc cells |
|---|---|
| Target Compound Data | Induced significant AhR-mediated gene expression; magnitude was 13% of TCDD induction at 500 ng/mL. |
| Comparator Or Baseline | Nine other PBDE congeners, including common tetra- to hexa-BDEs, showed no significant induction. Baseline comparator TCDD (100% induction). |
| Quantified Difference | BDE-126 was the only active congener among 10 tested. Its potency was 13% relative to TCDD. |
| Conditions | H4IIE-luc rat hepatoma cell line; 500 ng/mL concentration; measured relative to 2,3,7,8-TCDD. |
Why This Matters
This specific AhR activity is a critical differentiator for toxicological research, as BDE-126 serves as a unique PBDE positive control for dioxin-like effects where other penta-brominated standards (e.g., BDE-99) are biologically inert.
- [1] Villeneuve, D. L., Kannan, K., Priest, B. T., & Giesy, J. P. (2002). In vitro assessment of potential mechanism-specific effects of polybrominated diphenyl ethers. Environmental Toxicology and Chemistry, 21(11), 2431–2433. https://doi.org/10.1002/etc.5620211123 View Source
